molecular formula C20H23N5O2S B2953594 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide CAS No. 887347-76-4

2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide

Cat. No.: B2953594
CAS No.: 887347-76-4
M. Wt: 397.5
InChI Key: ULJOPAMVVXRYBO-UHFFFAOYSA-N
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Description

2-((1-(4-Isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,5-disubstituted 1H-tetrazole ring system, a privileged scaffold in pharmaceutical development known for its metabolic stability and its role as a bioisostere for carboxylic acids and cis-amide bonds, which can profoundly alter the pharmacokinetic and physicochemical properties of lead compounds . The structure incorporates a propanamide linker with a thioether bridge connected to the tetrazole ring, a design motif observed in other research compounds with reported biological activity . The specific arrangement of its substituents—including the lipophilic 4-isopropylphenyl group attached to the tetrazole nitrogen and the 3-methoxyphenyl amide moiety—suggests potential for high affinity towards a variety of biological targets. Researchers can leverage this compound as a key intermediate or a core structural element in the design of enzyme inhibitors, receptor modulators, and other bioactive molecules. Its applications span the investigation of structure-activity relationships (SAR) and the development of novel therapeutic agents . Synthetic routes to analogous tetrazole-containing compounds often involve cycloaddition reactions between nitriles and azides, or functionalization of pre-formed tetrazole rings, as documented in contemporary literature . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-13(2)15-8-10-17(11-9-15)25-20(22-23-24-25)28-14(3)19(26)21-16-6-5-7-18(12-16)27-4/h5-14H,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJOPAMVVXRYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide" typically involves a series of organic reactions, commencing with the formation of the tetrazole ring followed by thioamide linkage formation.

  • Formation of Tetrazole Ring: : The tetrazole ring is often synthesized through cycloaddition reactions involving azides and nitriles.

  • Thioamide Linkage Formation:

Industrial Production Methods

In industrial settings, the production of this compound leverages batch or continuous flow processes, ensuring scalability and consistency. Optimization of reaction parameters such as temperature, pressure, and solvent choice is critical to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

"2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide" participates in various chemical reactions:

  • Oxidation: : It undergoes oxidation reactions, transforming thiol groups into sulfonyl derivatives.

  • Reduction: : The compound's functional groups are susceptible to reduction, affecting the tetrazole and propanamide moieties.

  • Substitution: : The aromatic rings enable electrophilic and nucleophilic substitution reactions, modifying the compound's properties and reactivity.

Common Reagents and Conditions

  • Oxidizing Agents: : H₂O₂, KMnO₄.

  • Reducing Agents: : LiAlH₄, NaBH₄.

  • Substitution Reagents: : Halogenating agents, nucleophiles.

Major Products

The compound's reactions typically yield derivatives with modified functional groups, enhancing or altering its chemical behavior and application potential.

Scientific Research Applications

"2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide" has broad scientific research applications:

Chemistry

  • Catalysis: : It serves as a ligand in catalytic reactions, influencing reaction rates and selectivity.

Biology

  • Biomolecular Interactions: : The compound's structure allows it to interact with enzymes and proteins, offering insights into biological processes.

Medicine

  • Pharmaceutical Research: : Its derivatives are explored for therapeutic potentials, including anti-inflammatory and anticancer activities.

Industry

  • Material Science: : The compound contributes to the development of advanced materials with specific mechanical or electronic properties.

Mechanism of Action

The compound's mechanism of action revolves around its ability to interact with molecular targets such as enzymes and receptors. The tetrazole moiety, in particular, plays a crucial role in binding interactions, influencing biological pathways and eliciting specific effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with related compounds:

Compound Name Core Heterocycle Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound: 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide Tetrazole 4-Isopropylphenyl, 3-methoxyphenyl C₂₁H₂₄N₆O₂S ~448.5 High lipophilicity due to isopropyl and methoxy groups; potential CNS activity.
2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide Tetrazole 4-Isopropylphenyl, 4-sulfamoylphenyl C₁₉H₂₂N₆O₃S₂ 446.6 Sulfamoyl group enhances water solubility; possible antimicrobial activity.
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide Triazole Allyl, thiophen-2-yl, naphthyl C₂₀H₁₉N₅OS₂ 417.5 Thiophene and naphthyl groups increase π-π stacking potential; allyl adds reactivity.
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles Triazole Trimethoxyphenyl, methylthio derivatives Varies ~350–400 Trimethoxyphenyl may confer antitubulin activity; methylthio improves metabolic stability.

Functional Implications of Structural Variations

  • Tetrazole vs. Triazole Cores :
    Tetrazoles (4 nitrogen atoms) exhibit greater acidity (pKa ~4.5–5.5) compared to triazoles (pKa ~8–10), making them better carboxylate bioisosteres for ionic interactions in drug-receptor binding . However, triazoles are more thermally stable and less prone to ring-opening reactions .

  • Substituent Effects :

    • Methoxy vs. Sulfamoyl Groups : The 3-methoxyphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration. In contrast, the sulfamoyl group in the analogue introduces polar sulfonamide (-SO₂NH₂) motifs, reducing logP (~2.0) and enhancing solubility for renal excretion.
    • Thiophene vs. Isopropylphenyl : The thiophen-2-yl group in provides electron-rich aromaticity for π-stacking with protein targets, whereas the bulky isopropylphenyl in the target compound may improve selectivity through steric hindrance.

Biological Activity

The compound 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure

The molecular formula of the compound is C20H23N5O2SC_{20}H_{23}N_{5}O_{2}S, with a molecular weight of approximately 397.49 g/mol. The structure includes:

  • Tetrazole Ring : Known for enhancing biological activity.
  • Thioamide Group : Contributes to the reactivity and biological interactions.
  • Methoxyphenyl Group : Influences lipophilicity and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The structural components enable it to form hydrogen bonds and engage in π-π interactions, which are critical for binding to biological macromolecules.

Potential Mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Preliminary studies suggest that the compound may exert analgesic effects through the inhibition of pro-inflammatory cytokines and mediators.
  • Enzyme Inhibition : The tetrazole and thioamide functionalities may allow for selective binding to specific enzymes, thereby modulating their activity.

Anti-inflammatory and Analgesic Effects

Research indicates that compounds featuring a thioamide group are often investigated for their anti-inflammatory properties. The compound has shown promise in reducing inflammation and pain through the modulation of inflammatory pathways.

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, a comparison with other tetrazole derivatives can be insightful:

Compound NameStructure FeaturesBiological Activity
5-(4-ethoxyphenyl)-1H-tetrazoleEthoxy groupModerate antimicrobial
2-(4-isopropylphenyl)-N-acetylacetamideAcetamide groupAnti-inflammatory
2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)Chlorophenyl groupAntimicrobial

Case Studies

While specific case studies focusing exclusively on 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide are sparse, related research on tetrazole derivatives provides insights into their biological activities:

  • Study on Tetrazole Derivatives : A study indicated that certain tetrazole derivatives exhibited significant anti-inflammatory and analgesic properties through cytokine modulation.
  • Antimicrobial Activity : Research has shown that similar compounds can inhibit bacterial growth, suggesting that this compound may also possess antimicrobial properties.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide?

A stepwise approach is typically employed:

  • Step 1 : React 1-(4-isopropylphenyl)-1H-tetrazole-5-thiol with a halogenated propanamide precursor (e.g., bromopropanamide) in PEG-400 solvent under catalytic conditions (e.g., Bleaching Earth Clay at pH 12.5) at 70–80°C for 1 hour .
  • Step 2 : Monitor reaction progression via TLC. Post-reaction, isolate the product through ice-water quenching, filtration, and recrystallization in aqueous acetic acid .
  • Validation : Confirm purity via melting point analysis and spectroscopic techniques (IR, NMR).

Q. Which spectroscopic techniques are critical for structural characterization?

  • IR Spectroscopy : Identify thioether (C–S, ~600–700 cm⁻¹), tetrazole (C=N, ~1450–1600 cm⁻¹), and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) functional groups .
  • NMR : Use 1H^1H NMR to resolve aromatic protons (δ 6.5–8.0 ppm), isopropyl methine (δ ~2.9 ppm, multiplet), and methoxy groups (δ ~3.8 ppm, singlet). 13C^{13}C NMR confirms carbonyl (δ ~170 ppm) and tetrazole carbons (δ ~150 ppm) .
  • Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Selection : Polar aprotic solvents (e.g., PEG-400) enhance nucleophilic substitution efficiency compared to propan-2-ol .
  • Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay, montmorillonite) to reduce side reactions. Adjust pH to stabilize intermediates .
  • Temperature Control : Maintain 70–80°C to balance reaction rate and byproduct formation. Lower temperatures may favor selectivity but prolong reaction time .

Q. How to resolve contradictions between experimental and theoretical spectral data?

  • Computational Validation : Use DFT calculations (e.g., Gaussian, ORCA) to simulate NMR/IR spectra and compare with experimental data. Discrepancies may indicate conformational flexibility or impurities .
  • Alternative Techniques : Employ high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and X-ray crystallography (via SHELXL) to resolve ambiguous stereochemistry .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Derivative Synthesis : Modify substituents on the tetrazole (e.g., 4-isopropylphenyl → 4-fluorophenyl) and amide (e.g., 3-methoxyphenyl → 3-nitrophenyl) groups to assess biological activity trends .
  • Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., COX-2, kinases) and correlate activity with substituent electronic/hydrophobic properties .

Q. How to perform molecular docking studies to predict binding modes?

  • Software Tools : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., COX-2, thrombin).
  • Validation : Compare docking poses with crystallographic data (if available) and prioritize binding modes with strong hydrogen bonds (e.g., tetrazole–arginine interactions) and hydrophobic contacts (isopropylphenyl with nonpolar residues) .

Q. How to address polymorphic form discrepancies in crystallographic data?

  • Screening Methods : Recrystallize the compound in varied solvents (e.g., ethanol, DCM/hexane) and analyze via XRD to identify polymorphs.
  • Refinement : Use SHELXL for high-resolution refinement, focusing on thermal parameters and occupancy factors to resolve disorder .

Q. How to assess stability under physiological conditions?

  • Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor decomposition via HPLC at timed intervals.
  • Stress Testing : Expose to UV light, oxidative (H2_2O2_2), and hydrolytic (acid/base) conditions to identify degradation pathways .

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